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Synthesis and Purification of Deuterated Bempedoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bempedoic acid, with a particular focus on the preparation of its deuterated analogue. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support research and development in this area.

Introduction to Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1] It acts as a prodrug, activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACL, a key enzyme in the cholesterol biosynthesis pathway.[2] This mechanism of action ultimately leads to the lowering of low-density lipoprotein cholesterol (LDL-C) levels in the blood.[2] Deuterated analogues of pharmaceutical compounds are of significant interest as they can serve as internal standards in pharmacokinetic studies and may offer altered metabolic profiles.[3]

Synthesis of Bempedoic Acid and its Deuterated Analogue

The synthesis of Bempedoic acid has been approached through various routes. A common and scalable method begins with the alkylation of an isobutyrate derivative with a C5 dihaloalkane,



followed by dimerization and subsequent functional group manipulations. To introduce deuterium, a deuterated reducing agent can be employed in the final reduction step, or deuterated starting materials can be used for more extensive labeling.

Proposed Synthesis of Deuterated Bempedoic Acid (d1-Bempedoic Acid)

A plausible and efficient method for the introduction of a single deuterium atom at the C8 position involves the reduction of the ketone intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Diagram of the Proposed Synthesis of d1-Bempedoic Acid:



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Caption: Proposed synthetic pathway for d1-Bempedoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate[4][5] To a solution of ethyl isobutyrate in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. After stirring, 1,5-dibromopentane is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.







Step 2: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate[4] To a solution of ethyl 7-bromo-2,2-dimethylheptanoate and tosylmethyl isocyanide in anhydrous dimethyl sulfoxide (DMSO), sodium hydride is added portion-wise at a controlled temperature. Tetrabutylammonium iodide can be used as a phase-transfer catalyst. The reaction mixture is stirred at room temperature. After completion, the reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting intermediate is then hydrolyzed with aqueous hydrochloric acid in dichloromethane to yield the ketone intermediate.

Step 3: Reduction with Sodium Borodeuteride to form Diethyl 8-deuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioate The ketone intermediate is dissolved in methanol and cooled to 0 °C. Sodium borodeuteride (NaBD4) is added portion-wise, and the reaction is stirred for several hours at this temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the deuterated alcohol intermediate.

Step 4: Hydrolysis to d1-Bempedoic Acid[4] The deuterated alcohol intermediate is dissolved in a mixture of ethanol and water containing potassium hydroxide. The solution is refluxed for several hours. After cooling, the reaction mixture is acidified with hydrochloric acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield crude d1-Bempedoic acid.

Quantitative Data for Synthesis



Step	Reactants	Reagents/S olvents	Typical Yield	Purity (Method)	Reference(s
1. Alkylation	Ethyl isobutyrate, 1,5- Dibromopent ane	LDA, THF	~60%	Distillation	[4]
2. Dimerization & Hydrolysis	Ethyl 7- bromo-2,2- dimethylhept anoate, Tosylmethyl isocyanide	NaH, Bu4NI, DMSO; aq. HCI, CH2Cl2	~66% (2 steps)	-	[5]
3. Reduction (non-deuterated)	Diethyl 2,2,14,14- tetramethyl-8- oxopentadec anedioate	NaBH4, MeOH	High	-	[5]
4. Hydrolysis (non- deuterated)	Diethyl 8- hydroxy- 2,2,14,14- tetramethylpe ntadecanedio ate	KOH, EtOH/H₂O	~60%	83.8% (HPLC) (crude)	[4]
Overall (TosMIC-free route)	Pentane-1,5- diol, ε- caprolactone, methyl isobutyrate	Multiple steps	~20%	-	[6]

Purification of Bempedoic Acid

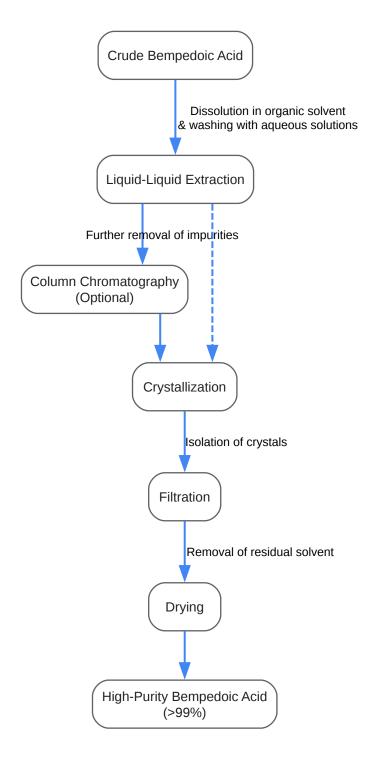
Crude Bempedoic acid is typically obtained as a viscous oil or a solid that requires further purification to meet pharmaceutical standards.[7] Common purification techniques include



extraction, column chromatography, and recrystallization.[8] For achieving high purity, crystallization is a preferred method.[8]

Purification Workflow

Diagram of the Purification Workflow:





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Caption: General workflow for the purification of Bempedoic acid.

Experimental Protocols for Purification

Recrystallization:[4] Crude Bempedoic acid is dissolved in a suitable solvent or solvent mixture, such as ethyl acetate and water, at an elevated temperature.[8] The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield high-purity Bempedoic acid.

Column Chromatography: For the removal of closely related impurities, column chromatography using silica gel can be employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The column is then eluted with a solvent system, such as a mixture of ethyl acetate and hexanes, to separate the desired product from impurities.

Quantitative Data for Purification

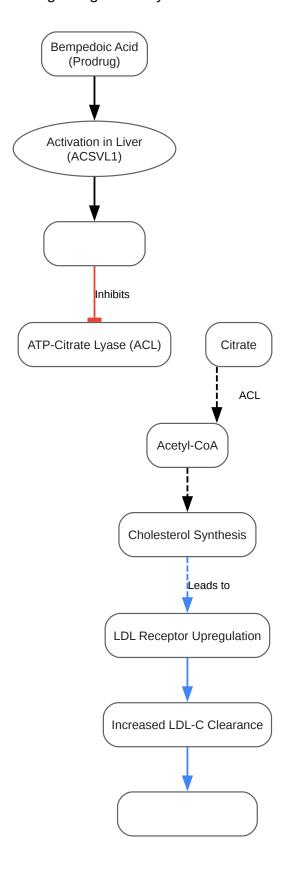
Purification Method	Solvent(s)	Purity Achieved (Method)	Reference(s)
Recrystallization	Ethyl acetate/Water	>99.0% (by weight)	[8]
Recrystallization	Diethyl ether/Hexanes	-	[4]
Column Chromatography	Silica gel, Ethyl acetate/Hexane	-	

Signaling Pathway of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to ETC-1002-CoA.[9] This active form inhibits ATP-citrate lyase (ACL), an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[9] Acetyl-CoA is a crucial precursor for the synthesis of both cholesterol and fatty acids.[10] By inhibiting ACL, bempedoic acid reduces the intracellular pool of acetyl-CoA, leading to a decrease in cholesterol synthesis. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL-C from the bloodstream.[2]



Diagram of the Bempedoic Acid Signaling Pathway:



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Caption: Mechanism of action of Bempedoic acid.

Conclusion

This technical guide has outlined the key aspects of the synthesis and purification of deuterated Bempedoic acid. While a specific protocol for the deuterated form is proposed based on established chemical principles, the synthesis and purification of the parent compound are well-documented. The provided experimental outlines, quantitative data, and visual diagrams serve as a valuable resource for researchers and professionals engaged in the development of Bempedoic acid and its analogues. Further optimization of the deuteration and purification steps will be crucial for producing high-purity, isotopically labeled Bempedoic acid for advanced research and clinical applications.

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